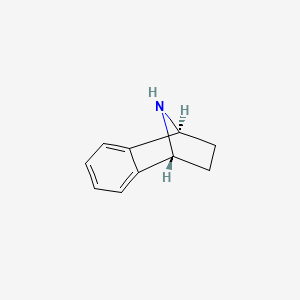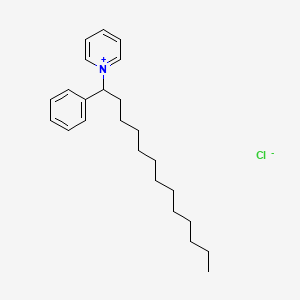![molecular formula C37H62O12 B13834878 (2S,3R,4R)-4-[(2S,7S,8R,9S)-7-Hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid](/img/structure/B13834878.png)
(2S,3R,4R)-4-[(2S,7S,8R,9S)-7-Hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,3R,4R)-4-[(2S,7S,8R,9S)-7-Hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[45]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid is a complex organic molecule with multiple chiral centers and a variety of functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. The general approach involves the following steps:
Formation of the oxane and oxolan rings: These rings are typically formed through cyclization reactions involving diols and appropriate leaving groups.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions.
Formation of the spiro compound: The spiro linkage is formed through a cyclization reaction involving a diketone or a similar precursor.
Final assembly: The various fragments are assembled through a series of condensation and esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the number of steps. This could involve the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ketone and aldehyde groups can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ketone groups would yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity and could be used as a lead compound for the development of new drugs.
Medicine: Its complex structure and multiple functional groups make it a potential candidate for drug development.
Industry: It could be used in the synthesis of specialty chemicals or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The multiple hydroxyl and ester groups could form hydrogen bonds with these targets, affecting their activity.
Comparación Con Compuestos Similares
This compound can be compared with other similar compounds based on its structure and reactivity:
Similar Compounds: Compounds with similar structures include other spiro compounds and molecules with multiple chiral centers and functional groups.
Uniqueness: The unique combination of oxane and oxolan rings, along with the spiro linkage and multiple hydroxyl and ester groups, sets this compound apart from others.
Propiedades
Fórmula molecular |
C37H62O12 |
|---|---|
Peso molecular |
698.9 g/mol |
Nombre IUPAC |
(2S,3R,4R)-4-[(2S,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid |
InChI |
InChI=1S/C37H62O12/c1-10-28(40)45-30(24(7)33(41)42)23(6)31-22(5)25(39)17-36(47-31)14-13-34(8,49-36)27-11-12-35(9,46-27)32-20(3)16-26(44-32)29-19(2)15-21(4)37(43,18-38)48-29/h19-27,29-32,38-39,43H,10-18H2,1-9H3,(H,41,42)/t19-,20-,21+,22+,23-,24-,25-,26+,27+,29-,30+,31-,32+,34-,35-,36?,37-/m0/s1 |
Clave InChI |
ZNBNBTIDJSKEAM-GKSMYFLPSA-N |
SMILES isomérico |
CCC(=O)O[C@H]([C@H](C)[C@@H]1[C@@H]([C@H](CC2(O1)CC[C@@](O2)(C)[C@H]3CC[C@@](O3)(C)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C)O)C)[C@H](C)C(=O)O |
SMILES canónico |
CCC(=O)OC(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)O)C)C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13834797.png)
![N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine](/img/structure/B13834805.png)

![2-[4-(But-3-en-1-yl)piperazin-1-yl]ethan-1-amine](/img/structure/B13834817.png)





![(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13834844.png)




